molecular formula C39H46ClF2N5O3S B3029589 CCR5 antagonist 1 CAS No. 716354-86-8

CCR5 antagonist 1

Numéro de catalogue B3029589
Numéro CAS: 716354-86-8
Poids moléculaire: 738.3 g/mol
Clé InChI: ZYJBOSYROBLSKR-BWMKXQIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCR5 antagonist 1 is a small molecule that acts as an antagonist of the CCR5 receptor. This receptor is found on the surface of certain immune cells, including T-cells, and plays a key role in the immune response. By blocking the CCR5 receptor, CCR5 antagonist 1 can modulate the immune response and has potential applications in the treatment of various diseases, including HIV, cancer, and autoimmune disorders.

Applications De Recherche Scientifique

HIV Treatment and Prevention

CCR5 antagonists, like maraviroc, are primarily used in the treatment and prevention of HIV-1 infection. They function by blocking HIV-1 from entering cells by inhibiting its interaction with the CCR5 cellular receptor. Notably, they are less effective against viral strains that use the CXCR4 coreceptor for entry. Maraviroc, the FDA-approved CCR5 antagonist, is commonly used for treating HIV-1 in patients who have failed other antiretroviral regimens. Its application extends to immune-modulating effects and HIV-1 prevention, with ongoing research aimed at elucidating its full potential in combating HIV disease (Wilkin & Gulick, 2012).

Drug Design and Development

The structure-based design of CCR5 antagonists has been a key approach to overcoming the limitations of existing drugs like maraviroc. This involves enhancing anti-HIV potency and bioavailability while minimizing undesirable effects, such as CYP450 inhibition. Novel compounds with potent CCR5-antagonistic activities have been developed, some exhibiting excellent in vitro anti-HIV-1 activity, low cytotoxicity, and acceptable pharmacokinetic profiles. Additionally, X-ray crystal structures of these compounds bound to CCR5 have been determined, offering insights for future drug development (Peng et al., 2018).

Molecular Interactions and Binding Sites

Understanding the molecular interactions of CCR5 with anti-HIV CCR5 antagonists is crucial for designing next-generation drugs. Studies involving site-directed mutagenesis and homology modeling have been conducted to create docking models for major classes of CCR5 antagonists. This research reveals the nature of the binding pocket in CCR5, with each antagonist displaying a unique interaction profile with amino acids lining the pocket. Such insights are valuable for the structure-based design and lead optimization of novel anti-HIV CCR5 inhibitors (Kondru et al., 2008).

Novel Compounds and Their Evaluation

The discovery of new small-molecule CCR5 antagonists through various methods, including high-throughput screening, has led to the identification of lead compounds with promising potential as nonpeptide CCR5 antagonists. These compounds exhibit potent and selective CCR5 antagonistic activity, showing effectiveness in inhibiting HIV-1 replication in various cell types. The synthesis and structure-activity relationships of these compounds are key to advancing the field of HIV-1 treatment (Shiraishi et al., 2000).

Resistance to CCR5 Antagonists

Understanding resistance mechanisms to CCR5 antagonists is essential for effective HIV treatment. The emergence of resistance can occur through different pathways, such as the selection of CXCR4-tropic variants or the virus adapting to enter cells via antagonist-bound CCR5. This highlights the need for continuous monitoring and adaptation of treatment strategies to address potential resistance issues (Westby, 2007).

Propriétés

IUPAC Name

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBOSYROBLSKR-BWMKXQIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR5 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCR5 antagonist 1
Reactant of Route 2
Reactant of Route 2
CCR5 antagonist 1
Reactant of Route 3
Reactant of Route 3
CCR5 antagonist 1
Reactant of Route 4
CCR5 antagonist 1
Reactant of Route 5
Reactant of Route 5
CCR5 antagonist 1
Reactant of Route 6
Reactant of Route 6
CCR5 antagonist 1

Citations

For This Compound
36
Citations
M Seto, K Aikawa, N Miyamoto, Y Aramaki… - Journal of medicinal …, 2006 - ACS Publications
… We discovered the first nonpeptide, small-molecule CCR5 antagonist 1 as an anti-HIV-1 candidate for injection in 1999 (Figure 1). In the area of orally bioavailable CCR5 antagonists, it …
Number of citations: 117 pubs.acs.org
Y Tian, D Zhang, P Zhan, X Liu - Current Topics in Medicinal …, 2014 - ingentaconnect.com
CCR5, a member of G protein-coupled receptors superfamily, plays an important role in the HIV-1 entry process. Antagonism of this receptor finally leads to the inhibition of R5 strains of …
Number of citations: 9 www.ingentaconnect.com
JR Tagat, SW McCombie, D Nazareno… - Journal of medicinal …, 2004 - ACS Publications
… Direct comparison (Figure 2) of compound 30 with our first generation CCR5 antagonist 1 against a geographically diverse panel of HIV isolates (n = 52) showed that 30 is an order of …
Number of citations: 200 pubs.acs.org
JB Crawford, G Chen, B Carpenter… - … Process Research & …, 2012 - ACS Publications
… An efficient laboratory-scale synthesis has been developed for the selective CCR5 antagonist 1. The convergent route has a longest linear sequence of nine steps (15 steps overall), …
Number of citations: 10 pubs.acs.org
M Seto, Y Aramaki, T Okawa, N Miyamoto… - Chemical and …, 2004 - jstage.jst.go.jp
… We previously discovered a small-molecule, nonpeptide CCR5 antagonist 1 as an anti-HIV-1 agent for injection.Benzocycloheptene compound 1 exhibited highly potent CCR5 …
Number of citations: 81 www.jstage.jst.go.jp
T Ikemoto, T Ito, A Nishiguchi, K Tomimatsu - Tetrahedron, 2004 - Elsevier
… According to this new procedure, we have accomplished the practical preparation of CCR5 antagonist 1 as a candidate for oral HIV-1 therapy. …
Number of citations: 11 www.sciencedirect.com
CL Lynch, CA Willoughby, JJ Hale, EJ Holson… - Bioorganic & medicinal …, 2003 - Elsevier
… The 4-(3-phenylprop-1-yl)piperidine moiety of the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist 1 was modified with electron deficient aromatics as well as replacement of the …
Number of citations: 71 www.sciencedirect.com
Y Chen, Y Wang, Z Sun, D Ma - Organic letters, 2008 - ACS Publications
… )indoles could be synthesized from easily accessible 2-halotrifluoroacetanilides, 11 a method which has been successively applied in the preparation of CCR5 antagonist 1 3 and …
Number of citations: 186 pubs.acs.org
WM Kazmierski, S Danehower, M Duan… - ACS medicinal …, 2014 - ACS Publications
… During the preclinical investigations it was found that the CCR5 antagonist 1 separates into two peaks on the achiral C 18 reverse phase column and into four peaks A–D on the …
Number of citations: 18 pubs.acs.org
B Zingman, J Suleiman, E DeJesus, J Slim, C Mak… - natap.org
Background: Vicriviroc (VCV) is a next-generation small molecule CCR5 antagonist, administered orally QD, now in worldwide Phase 3 development for treatment of HIV. This Phase 2 …
Number of citations: 2 natap.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.